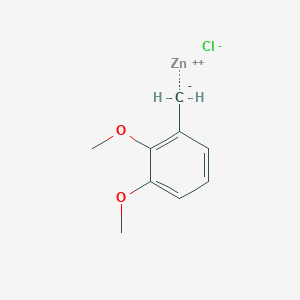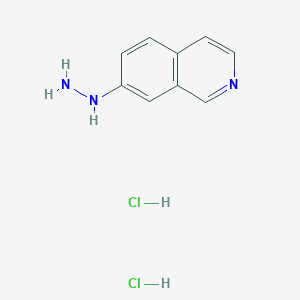
2,4,6-Tris(4-hydroxyphenyl)triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(4-hydroxyphenyl)triazine is a triazine derivative known for its unique chemical structure and properties This compound is characterized by the presence of three hydroxyphenyl groups attached to a triazine ring
Méthodes De Préparation
2,4,6-Tris(4-hydroxyphenyl)triazine can be synthesized through the cyclotrimerization of 4-cyanophenol using trifluoromethanesulphonic acid as a catalyst at room temperature . The compound can also be epoxidized using alkali as a catalyst at 60°C for 1 hour . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2,4,6-Tris(4-hydroxyphenyl)triazine undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced, although specific conditions and reagents for this reaction are less commonly reported.
Substitution: The hydroxy groups can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4,6-Tris(4-hydroxyphenyl)triazine has a wide range of applications in scientific research:
Polymer Science: It is used in the synthesis of novel epoxy resins with enhanced thermal and mechanical properties.
Materials Chemistry: The compound is utilized in the development of covalent triazine frameworks and other advanced materials with applications in adsorption-based extraction techniques.
Environmental Science: Triazine-based materials are employed for the detection and removal of various pollutants, including metal ions, drugs, and pesticides.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(4-hydroxyphenyl)triazine involves its ability to form stable complexes with various molecules. The hydroxyphenyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, making it an effective material for adsorption and catalysis. The triazine ring provides structural stability and enhances the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
2,4,6-Tris(4-hydroxyphenyl)triazine can be compared with other triazine derivatives, such as:
2,4,6-Tris(4-aminophenyl)triazine: This compound has amino groups instead of hydroxy groups, leading to different reactivity and applications.
2,4,6-Tris(4-butoxy-2-hydroxyphenyl)triazine: This derivative has butoxy groups, which can influence its solubility and interaction with other molecules.
The uniqueness of this compound lies in its combination of hydroxyphenyl groups and triazine ring, providing a balance of reactivity and stability that is valuable in various applications.
Propriétés
Formule moléculaire |
C21H17N3O3 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
4-[2,4-bis(4-hydroxyphenyl)-1H-triazin-6-yl]phenol |
InChI |
InChI=1S/C21H17N3O3/c25-17-7-1-14(2-8-17)20-13-21(15-3-9-18(26)10-4-15)23-24(22-20)16-5-11-19(27)12-6-16/h1-13,22,25-27H |
Clé InChI |
LGLSRVUFJGXAHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NN(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B13977749.png)
![ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13977753.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane](/img/structure/B13977760.png)





![3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide](/img/structure/B13977793.png)

![[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B13977800.png)


![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)
